(3-Chloro-5-methylpyrazin-2-yl)methanamine
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Overview
Description
(3-Chloro-5-methylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C6H8ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the fifth position of the pyrazine ring, along with a methanamine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylpyrazin-2-yl)methanamine typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid followed by amination. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methylpyrazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-methylpyrazin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methylpyrazin-2-yl)methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyrazin-2-yl)methanamine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(3-Chloropyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
Uniqueness
(3-Chloro-5-methylpyrazin-2-yl)methanamine is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which can influence its chemical reactivity and potential biological activity. This combination of substituents may provide distinct advantages in specific applications compared to similar compounds .
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
(3-chloro-5-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,2,8H2,1H3 |
InChI Key |
SVKSLFJOFNSFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)CN |
Origin of Product |
United States |
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